Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester
Description
This compound is an ethyl ester derivative featuring a pyrimidine core substituted with a 2-methoxyethoxy group at position 6 and an oxo-acetamido moiety at position 2. The 2-methoxyethoxy group enhances hydrophilicity, which may improve aqueous solubility compared to more lipophilic analogs.
Properties
CAS No. |
75274-13-4 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
ethyl 2-[[6-(2-methoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C11H15N3O5/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15) |
InChI Key |
HOOZHVDIZZXWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine. The methoxyethoxy side chain is introduced through an etherification reaction, and the ethyl ester group is added via esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(2-methoxyethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Acetic acid, ((2-methyl-6-(methylthio)-4-pyrimidinyl)amino)oxo-, ethyl ester
- Key Differences : Replaces the 2-methoxyethoxy group with a methylthio (-SMe) group and a methyl (-Me) group at positions 6 and 2, respectively.
- The methyl group introduces steric hindrance, possibly affecting binding interactions .
Acetic acid, 2-[(6-methoxy-2-phenyl-4-pyrimidinyl)amino]-2-oxo-, ethyl ester (CAS 75274-16-7)
- Key Differences : Contains a methoxy (-OMe) group at position 6 and a phenyl ring at position 2.
- Impact : The phenyl group enables π-π stacking interactions with aromatic residues in biological targets, which may enhance binding affinity. The molecular formula (C15H15N3O4) indicates a higher molecular weight (301.3 g/mol) and reduced polarity compared to the target compound .
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Key Differences: Features a hexahydropyrimidine ring with a trifluoromethyl (-CF3) and dimethylamino (-NMe2) group.
Physicochemical Properties
Analysis : The target compound’s 2-methoxyethoxy group lowers logP compared to methylthio and phenyl analogs, favoring solubility but possibly limiting bioavailability. The trifluoromethyl derivative’s higher logP reflects enhanced lipophilicity.
Stability and Metabolic Considerations
- Ester Hydrolysis : The target compound’s ester is susceptible to hydrolysis, but the 2-methoxyethoxy group may slow degradation compared to simpler esters (e.g., ethyl acetate). In contrast, amide analogs () exhibit greater stability under physiological conditions .
- Metabolism : The methoxyethoxy chain could undergo O-demethylation, generating hydrophilic metabolites. Comparatively, methylthio analogs might form sulfoxide metabolites, altering excretion profiles .
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